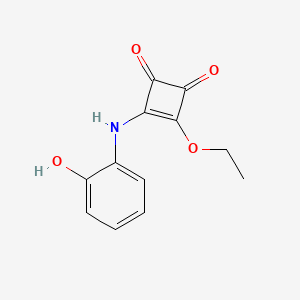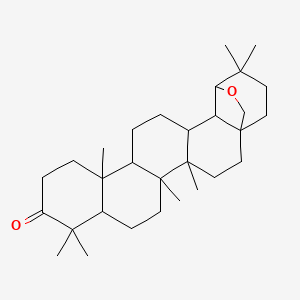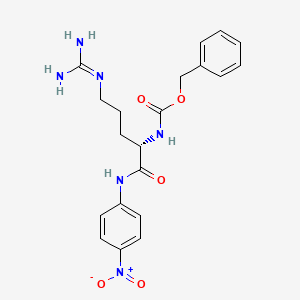
Z-Arg-pNA HCl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Z-Arg-pNA HCl is a synthetic compound commonly used in biochemical research. It is a derivative of arginine, an amino acid, and is often employed as a substrate in enzymatic assays to study protease activity, particularly trypsin-like enzymes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Z-Arg-pNA HCl typically involves the protection of the arginine amino group with a carbobenzoxy (Cbz) group, followed by the coupling of the protected arginine with 4-nitroaniline. The reaction conditions often include the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the peptide bond.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification.
化学反应分析
Types of Reactions
Z-Arg-pNA HCl undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed by proteases, breaking the peptide bond and releasing 4-nitroaniline.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can also undergo nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using proteases like trypsin.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Hydrolysis: 4-nitroaniline and the corresponding arginine derivative.
Reduction: 4-aminoaniline derivative.
Substitution: Various substituted aniline derivatives.
科学研究应用
Z-Arg-pNA HCl is widely used in scientific research, particularly in the following fields:
Biochemistry: As a substrate in enzymatic assays to study protease activity.
Medicine: In the development of diagnostic assays for diseases involving protease dysregulation.
Chemistry: In the synthesis of peptide-based compounds and as a model compound in studying peptide bond formation and cleavage.
Industry: In the production of biochemical reagents and diagnostic kits.
作用机制
The primary mechanism of action of Z-Arg-pNA HCl involves its hydrolysis by proteases. The compound serves as a substrate, and upon cleavage by the enzyme, it releases 4-nitroaniline, which can be quantitatively measured. This reaction is used to determine the activity of proteases and to study enzyme kinetics.
相似化合物的比较
Similar Compounds
- N(alpha)-Carbobenzoxyarginine-p-nitroanilide
- N(alpha)-Carbobenzoxylysine-4-nitroanilide
- N(alpha)-Carbobenzoxyornithine-4-nitroanilide
Uniqueness
Z-Arg-pNA HCl is unique due to its specific structure, which makes it an ideal substrate for trypsin-like proteases. Its nitroaniline moiety allows for easy detection and quantification of enzymatic activity, making it a valuable tool in biochemical research.
属性
CAS 编号 |
29542-03-8 |
|---|---|
分子式 |
C20H24N6O5 |
分子量 |
428.4 g/mol |
IUPAC 名称 |
benzyl N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C20H24N6O5/c21-19(22)23-12-4-7-17(25-20(28)31-13-14-5-2-1-3-6-14)18(27)24-15-8-10-16(11-9-15)26(29)30/h1-3,5-6,8-11,17H,4,7,12-13H2,(H,24,27)(H,25,28)(H4,21,22,23)/t17-/m0/s1 |
InChI 键 |
NRTJWZHOAFLRIR-KRWDZBQOSA-N |
SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
手性 SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
规范 SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
序列 |
R |
同义词 |
CBZ-ArgpNA N(alpha)-carbobenzoxyarginine-4-nitroanilide N-(alpha)-carbobenzoxy-L-arginine-para-nitroanilide N-(alpha)-carbobenzoxyarginine-4-nitroanilide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


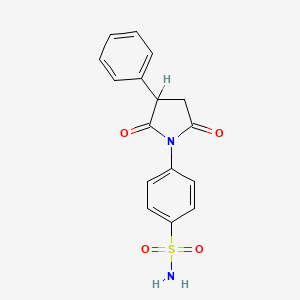
![3-[1-(2-carboxyethyl)-1H-imidazol-3-ium-3-yl]propanoate](/img/structure/B1654849.png)
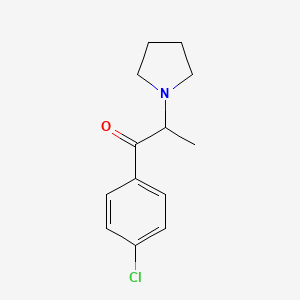
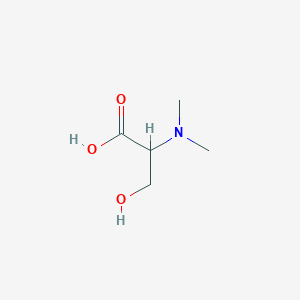
![4-[1-(4-Methoxyphenyl)-2-nitroethyl]sulfanylaniline](/img/structure/B1654853.png)
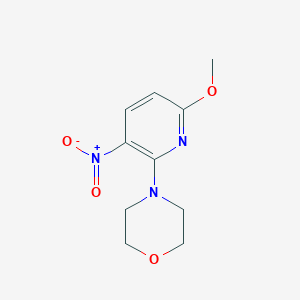
![N-[(Z)-[4-(Dimethylamino)phenyl]methylideneamino]-5-nitropyridin-2-amine](/img/structure/B1654855.png)
